2-Cyano-3-fluorobenzene-1-sulfonamide
Overview
Description
2-Cyano-3-fluorobenzene-1-sulfonamide is an organic compound with the molecular formula C7H5FN2O2S and a molecular weight of 200.19 g/mol . It is characterized by the presence of a cyano group, a fluorine atom, and a sulfonamide group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.
Scientific Research Applications
2-Cyano-3-fluorobenzene-1-sulfonamide is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-fluorobenzene-1-sulfonamide typically involves the reaction of 3-fluorobenzenesulfonyl chloride with cyanamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the sulfonyl chloride group by the cyanamide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-fluorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines.
Mechanism of Action
The mechanism of action of 2-Cyano-3-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and sulfonamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-4-fluorobenzene-1-sulfonamide
- 2-Cyano-3-chlorobenzene-1-sulfonamide
- 2-Cyano-3-bromobenzene-1-sulfonamide
Uniqueness
2-Cyano-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogen atoms. The fluorine atom enhances the compound’s stability and its ability to participate in specific chemical reactions .
Properties
IUPAC Name |
2-cyano-3-fluorobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-2-1-3-7(5(6)4-9)13(10,11)12/h1-3H,(H2,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCVGMHEKUUZCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C#N)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608215 | |
Record name | 2-Cyano-3-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80022-95-3 | |
Record name | 2-Cyano-3-fluorobenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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